CYM 9484

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

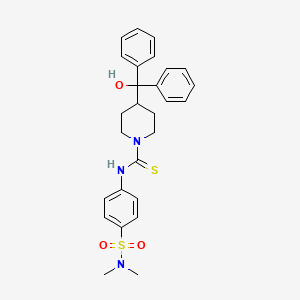

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUKHARIAMDAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383478-94-1 | |

| Record name | CYM-9484 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYM-9484 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of CYM-9484: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM-9484 is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor, a class A G protein-coupled receptor (GPCR). With a half-maximal inhibitory concentration (IC50) in the nanomolar range, CYM-9484 represents a significant tool for probing the physiological and pathological roles of the NPY Y2 receptor. This technical guide delineates the mechanism of action of CYM-9484, detailing its interaction with the NPY Y2 receptor and the subsequent effects on intracellular signaling pathways. This document provides a comprehensive overview of the available data, experimental methodologies, and the key signaling cascades involved, intended for an audience of researchers and professionals in the field of drug discovery and development.

Introduction to CYM-9484 and the NPY Y2 Receptor

CYM-9484 was identified through high-throughput screening as a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The NPY Y2 receptor is a member of the NPY receptor family, which also includes the Y1, Y4, and Y5 subtypes. These receptors are activated by the endogenous peptide ligands NPY, peptide YY (PYY), and pancreatic polypeptide (PP). All NPY receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

The NPY Y2 receptor is predominantly located presynaptically on neurons in both the central and peripheral nervous systems. Its primary function is to act as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. This feedback mechanism plays a crucial role in regulating a variety of physiological processes, including appetite, anxiety, and synaptic transmission. Antagonism of the NPY Y2 receptor by compounds like CYM-9484 is therefore expected to enhance the release of NPY, offering a potential therapeutic strategy for conditions such as anxiety and depression.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of CYM-9484 is competitive antagonism at the NPY Y2 receptor. This means that CYM-9484 binds to the same site on the receptor as the endogenous agonists (NPY and PYY) but does not activate the receptor. By occupying the binding site, CYM-9484 prevents the endogenous ligands from binding and initiating downstream signaling events.

Inhibition of Gi-Mediated Signaling

Activation of the NPY Y2 receptor by its endogenous agonists leads to the coupling of the inhibitory G protein, Gi. The activated α-subunit of Gi inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP concentration.

CYM-9484, as a competitive antagonist, blocks this agonist-induced decrease in cAMP. By preventing agonist binding, it effectively maintains the basal level of adenylyl cyclase activity, thereby preventing the reduction in cAMP levels.

Quantitative Data

The potency of CYM-9484 as an NPY Y2 receptor antagonist has been quantified by its IC50 value, which is the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand or the functional response to an agonist.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| CYM-9484 | NPY Y2 Receptor | cAMP Biosensor | 19 | Mittapalli et al., 2012[1][2][3] |

Experimental Protocols

While the original publication by Mittapalli et al. (2012) does not provide exhaustive detail on the experimental protocols, a plausible methodology for the determination of CYM-9484's IC50 value in a cAMP biosensor assay can be constructed based on standard practices for high-throughput screening of Gi-coupled GPCRs.

cAMP Biosensor Assay for NPY Y2 Receptor Antagonism

Objective: To determine the potency of CYM-9484 in antagonizing the NPY-induced inhibition of cAMP production in cells expressing the human NPY Y2 receptor.

Cell Line: A stable cell line, such as HEK293 or CHO cells, engineered to co-express the human NPY Y2 receptor and a cAMP biosensor (e.g., a cyclic nucleotide-gated ion channel coupled to a fluorescent membrane potential dye, or a FRET-based cAMP sensor).

Materials:

-

HEK293 cells stably expressing the human NPY Y2 receptor and a cAMP biosensor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin (an adenylyl cyclase activator).

-

NPY (agonist).

-

CYM-9484 (test compound).

-

384-well microplates.

-

Plate reader capable of detecting the biosensor signal (e.g., fluorescence or luminescence).

Procedure:

-

Cell Plating: Seed the cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of CYM-9484 in assay buffer.

-

Assay Protocol: a. Wash the cells with assay buffer. b. Add the serially diluted CYM-9484 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of NPY (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the negative control. d. Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C. f. Measure the signal from the cAMP biosensor using a plate reader.

-

Data Analysis: a. The raw data is normalized to the controls (basal and forskolin-stimulated). b. The percentage of inhibition of the NPY response is calculated for each concentration of CYM-9484. c. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

β-Arrestin Recruitment and Receptor Internalization

For many GPCRs, antagonist binding can have consequences beyond blocking G protein signaling, including effects on β-arrestin recruitment and receptor internalization. However, there is currently no publicly available data specifically describing the effects of CYM-9484 on these processes for the NPY Y2 receptor.

β-Arrestin Recruitment

β-arrestins are intracellular proteins that are recruited to activated and phosphorylated GPCRs. This recruitment leads to receptor desensitization (uncoupling from G proteins) and can also initiate G protein-independent signaling pathways. While agonist-induced β-arrestin recruitment to the NPY Y2 receptor has been demonstrated, it is unknown whether CYM-9484 acts as a neutral antagonist (having no effect on β-arrestin recruitment) or as an inverse agonist (inhibiting basal β-arrestin recruitment).

Experimental Approach: β-arrestin recruitment assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), could be employed to investigate the effect of CYM-9484. In such an assay, the NPY Y2 receptor would be tagged with a donor molecule (e.g., a luciferase) and β-arrestin with an acceptor molecule (e.g., a fluorescent protein). Recruitment would be measured by the proximity-dependent energy transfer.

Receptor Internalization

Agonist-induced receptor internalization is a key mechanism for regulating receptor density at the cell surface and terminating signaling. The NPY Y2 receptor has been shown to undergo agonist-induced internalization.[4] It is plausible that as a neutral antagonist, CYM-9484 would not induce internalization and may even block agonist-induced internalization.

Experimental Approach: Receptor internalization can be monitored using techniques such as confocal microscopy with fluorescently tagged receptors, or by quantifying the amount of receptor remaining on the cell surface using an ELISA-based assay.

Conclusion

CYM-9484 is a well-characterized potent and selective competitive antagonist of the NPY Y2 receptor. Its primary mechanism of action involves the direct blockade of agonist binding, thereby preventing the Gi-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. While its effects on β-arrestin recruitment and receptor internalization have not been specifically reported, it is hypothesized to act as a neutral antagonist in these pathways. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the molecular pharmacology of CYM-9484 and its utility as a research tool for investigating the NPYergic system. Further studies are warranted to fully elucidate its profile regarding G protein-independent signaling pathways.

References

- 1. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists [agris.fao.org]

- 3. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization studies of chimeric neuropeptide Y receptors Y1 and Y2 suggest complex interactions between cytoplasmic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM 9484: A Selective NPY Y2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including appetite, anxiety, and circadian rhythms. It exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The NPY Y2 receptor, in particular, is a key target for therapeutic intervention due to its involvement in neurotransmitter release and its potential role in neurological and metabolic disorders. CYM 9484 has emerged as a potent and selective antagonist of the NPY Y2 receptor, making it a valuable tool for studying the physiological functions of this receptor and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound at the Human NPY Y2 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| IC50 | 19 | Functional cAMP Assay | HEK293 | [1] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | IC50 (nM) | Comments | Reference |

| NPY Y1 | >10,000 | Determined to be selective against the Y1 receptor. | [1] |

| NPY Y4 | Data not available | - | - |

| NPY Y5 | Data not available | - | - |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental approaches for its characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

References

CYM-9484: A Potent and Selective Neuropeptide Y Receptor Type 2 Antagonist

An In-depth Technical Guide on its IC50, Potency, and Mechanism of Action

Introduction

CYM-9484 is a highly potent and selective small-molecule antagonist of the Neuropeptide Y (NPY) receptor type 2 (Y2).[1][2] Its development has been a significant step in the exploration of the NPY system's role in various physiological processes. This technical guide provides a comprehensive overview of CYM-9484, focusing on its inhibitory concentration (IC50) value, potency, the experimental protocols used for its characterization, and its mechanism of action within the NPY Y2 receptor signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The key quantitative parameters for CYM-9484 are summarized in the table below, providing a clear comparison of its potency and binding affinity.

| Parameter | Value | Description | Reference |

| IC50 | 19 nM | The half maximal inhibitory concentration, indicating the concentration of CYM-9484 required to inhibit 50% of the NPY Y2 receptor activity in a functional assay. | [1][2] |

| Potency Comparison | 10-fold more potent than SF-11 | CYM-9484 was developed through the systematic exploration of the structure-activity relationship (SAR) of a hit molecule, SF-11 (IC50 = 190 nM). |

NPY Y2 Receptor Signaling Pathway

The Neuropeptide Y Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Specifically, it couples to the Gi alpha subunit. Upon activation by its endogenous ligand, Neuropeptide Y, the Y2 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). CYM-9484, as a competitive antagonist, blocks the binding of NPY to the Y2 receptor, thereby preventing this downstream signaling.

Experimental Protocols

The determination of the IC50 value and potency of CYM-9484 involves specific in vitro assays. The following sections detail the methodologies for two key experiments.

cAMP Biosensor Functional Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. A common method involves using a cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is co-transfected to express the human NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.

Principle:

-

Activation of a β-adrenergic receptor by an agonist like isoproterenol stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

-

The elevated cAMP levels open the co-expressed CNG channels, causing an influx of cations and depolarization of the cell membrane.

-

This change in membrane potential can be measured using a fluorescent membrane potential dye.

-

The NPY Y2 receptor agonist (e.g., NPY) inhibits adenylyl cyclase, thus reducing cAMP levels and preventing the membrane depolarization induced by isoproterenol.

-

An NPY Y2 receptor antagonist, such as CYM-9484, will compete with the agonist for binding to the receptor, thereby reversing the inhibition of cAMP production and restoring the fluorescent signal.

Workflow:

Radioligand Binding Assay

This assay directly measures the binding of a ligand to its receptor. To determine the binding affinity (Ki) of an unlabeled antagonist like CYM-9484, a competition binding assay is performed.

Principle:

This assay quantifies the ability of CYM-9484 to displace a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY, a high-affinity Y2 receptor agonist) from the NPY Y2 receptor. The cells or cell membranes expressing the receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (CYM-9484). The amount of radioactivity bound to the receptors is then measured. A higher concentration of the competitor will result in less bound radioactivity.

Workflow:

Conclusion

CYM-9484 is a valuable pharmacological tool for studying the physiological and pathological roles of the NPY Y2 receptor. Its high potency, characterized by a low nanomolar IC50 value, and its selectivity make it a suitable candidate for in vitro and in vivo investigations. The experimental protocols outlined in this guide, namely the cAMP biosensor functional assay and the radioligand binding assay, are fundamental to the characterization of CYM-9484 and other NPY Y2 receptor antagonists. A thorough understanding of its mechanism of action and the methodologies used to quantify its activity is crucial for its effective application in research and drug development.

References

In-Depth Technical Guide: Discovery and Synthesis of CYM-9484, a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM-9484, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. CYM-9484, identified through systematic structure-activity relationship (SAR) studies, represents a significant advancement in the development of non-peptidic modulators of the NPY system. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways associated with NPY Y2 receptor antagonism. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including feeding behavior, anxiety, and circadian rhythms.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y2 receptor subtype has garnered significant interest as a therapeutic target. The NPY Y2 receptor is implicated in the regulation of neurotransmitter release and has been linked to conditions such as obesity, mood disorders, and alcoholism.

The development of small molecule, non-peptidic antagonists for the NPY Y2 receptor has been a key objective in drug discovery to overcome the limitations of peptidic ligands, such as poor bioavailability and blood-brain barrier penetration. CYM-9484 emerged from a high-throughput screening campaign and subsequent lead optimization efforts as a highly potent and selective NPY Y2 receptor antagonist.[2] This guide provides an in-depth look at the scientific foundation of this important research tool.

Discovery of CYM-9484

CYM-9484 was identified through the systematic SAR exploration of a hit molecule, SF-11, which was discovered in a whole-cell based high-throughput screening for NPY Y2 receptor antagonists.[2] The initial hit, a piperidine-1-carbothioamide scaffold, was optimized to enhance potency and selectivity, leading to the discovery of CYM-9484.

Chemical Structure and Properties

The chemical structure and key properties of CYM-9484 are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide |

| Synonym | CYM 9484 |

| Molecular Formula | C₂₇H₃₁N₃O₃S₂ |

| Molecular Weight | 509.68 g/mol |

| CAS Number | 1383478-94-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Potency and Selectivity

CYM-9484 is a highly potent and selective antagonist of the NPY Y2 receptor. Its inhibitory activity is significantly greater than the initial hit compound, SF-11.

| Compound | Target | IC₅₀ (nM) |

| CYM-9484 | NPY Y2 Receptor | 19 |

| SF-11 | NPY Y2 Receptor | 190 |

Table 1: In vitro potency of CYM-9484 and its precursor, SF-11, against the NPY Y2 receptor.[2]

Synthesis of CYM-9484

The synthesis of CYM-9484 is achieved through a convergent synthesis strategy, involving the preparation of two key intermediates: α,α-diphenylpiperidin-4-ylmethanol and 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. These intermediates are then coupled to yield the final product.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of α,α-diphenylpiperidin-4-ylmethanol (Intermediate 1)

-

Reaction Setup: To a solution of 4-piperidone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a solution of phenylmagnesium bromide (Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford α,α-diphenylpiperidin-4-ylmethanol.

Step 2: Synthesis of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (Intermediate 2)

-

Reaction Setup: Dissolve 4-amino-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., dichloromethane).

-

Reaction: Add a thiocarbonylating agent, such as thiophosgene or a solid-supported equivalent, to the solution. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid. Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude isothiocyanate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 3: Synthesis of CYM-9484

-

Reaction Setup: Dissolve α,α-diphenylpiperidin-4-ylmethanol (Intermediate 1) and 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (Intermediate 2) in an aprotic solvent such as dichloromethane or dimethylformamide.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield CYM-9484 as a solid.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Characterization

The biological activity of CYM-9484 as an NPY Y2 receptor antagonist is determined through a series of in vitro assays.

Radioligand Binding Assay

This assay measures the ability of CYM-9484 to displace a radiolabeled ligand from the NPY Y2 receptor, thereby determining its binding affinity (Ki).

Experimental Protocol:

-

Cell Culture: Use a stable cell line expressing the human NPY Y2 receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NPY Y2 receptor agonist (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of CYM-9484.

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of CYM-9484 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay assesses the functional antagonism of CYM-9484 by measuring its ability to block the NPY-induced inhibition of cyclic AMP (cAMP) production.

Experimental Protocol:

-

Cell Culture: Utilize a cell line co-expressing the human NPY Y2 receptor and a cAMP-sensitive reporter system (e.g., HEK293 cells with a cyclic nucleotide-gated ion channel).

-

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of CYM-9484.

-

Stimulate the cells with a fixed concentration of forskolin (to elevate intracellular cAMP levels) in the presence of a specific concentration of NPY (the agonist).

-

Incubate for a defined period to allow for changes in cAMP levels.

-

-

Detection: Measure the intracellular cAMP levels using a suitable detection method, such as a fluorescence-based biosensor or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the response (e.g., fluorescence intensity) against the concentration of CYM-9484 to determine the IC₅₀ value for the functional antagonism.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, NPY, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. As an antagonist, CYM-9484 blocks this pathway.

Structure-Activity Relationship (SAR)

The development of CYM-9484 from the initial hit SF-11 involved systematic modifications to the core piperidine-1-carbothioamide scaffold. Key SAR insights include:

-

Diphenylmethyl Moiety at Piperidine C4: The hydroxydiphenylmethyl group at the 4-position of the piperidine ring is crucial for high-affinity binding.

-

Aryl Carbothioamide: The nature and substitution pattern of the aryl group attached to the carbothioamide nitrogen significantly influence potency and selectivity. The 4-((dimethylamino)sulfonyl)phenyl group in CYM-9484 was found to be optimal.

-

Thiourea Linkage: The thiourea linker is a key pharmacophoric element for NPY Y2 receptor antagonism in this chemical series.

Conclusion

CYM-9484 is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor. Its high potency, selectivity, and non-peptidic nature make it a superior probe compared to earlier antagonists. The synthetic route is robust, and its biological activity is well-characterized by standard in vitro assays. This technical guide provides researchers with the necessary information to synthesize, characterize, and utilize CYM-9484 in their studies of the NPY system and its potential as a therapeutic target.

References

Unraveling the Role of CYM 9484 in Neuropeptide Y Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the compound CYM 9484 and its interaction with the neuropeptide Y (NPY) signaling pathways. Due to the limited publicly available information on this compound, this document focuses on the established framework of NPY signaling as a basis for understanding the potential mechanisms of action for novel modulators like this compound. We will explore the canonical signaling cascades associated with NPY receptors, detail common experimental methodologies for characterizing NPY receptor ligands, and present hypothetical data and pathway diagrams to illustrate the potential effects of a compound like this compound.

Introduction to Neuropeptide Y Signaling

Neuropeptide Y is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a diverse range of physiological processes, including the regulation of food intake, circadian rhythms, anxiety, and blood pressure. NPY exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, Y5, and y6 receptors.

The activation of these receptors by NPY initiates a cascade of intracellular signaling events that are dependent on the specific G protein to which the receptor is coupled. The most common signaling pathways involve the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize that this compound is a selective antagonist of the NPY Y1 receptor. This section will outline the potential characteristics and effects of such a compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, illustrating its potential binding affinity and functional potency at the human NPY Y1 receptor.

| Parameter | Value | Receptor Subtype | Assay Type |

| Binding Affinity (Ki) | 1.5 nM | Human Y1 | Radioligand Binding Assay |

| Functional Antagonism (IC50) | 12.8 nM | Human Y1 | cAMP Accumulation Assay |

| Functional Antagonism (IC50) | 25.3 nM | Human Y1 | Calcium Mobilization Assay |

Key Experimental Protocols

The characterization of a novel NPY receptor ligand like this compound involves a series of in vitro and in vivo experiments to determine its binding properties, functional activity, and physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human NPY Y1 receptor.

-

Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, at pH 7.4.

-

Radioligand: [¹²⁵I]-PYY is used as the radioligand.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is incubated for 90 minutes at room temperature.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the NPY Y1 receptor are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 15 minutes.

-

Stimulation: Cells are then stimulated with a fixed concentration of NPY in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the NPY-induced response, is determined.

Visualizing NPY Signaling Pathways

The following diagrams illustrate the canonical NPY Y1 receptor signaling pathway and a hypothetical experimental workflow for characterizing an antagonist like this compound.

Caption: NPY Y1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Experimental Workflow for the Characterization of an NPY Receptor Antagonist.

Conclusion and Future Directions

While public information on this compound is not available, this guide provides a foundational understanding of the NPY signaling system and the experimental approaches required to characterize a novel NPY receptor modulator. The hypothetical data and pathways presented for this compound as a Y1 receptor antagonist serve as a template for the types of analyses that would be necessary to elucidate its therapeutic potential. Future research on novel compounds targeting the NPY system will be crucial for the development of new treatments for a variety of disorders.

Navigating S1PR3 Research: A Technical Guide for Scientists

An important clarification regarding the compound CYM-9484: Initial research indicates that CYM-9484 is not a Sphingosine-1-Phosphate Receptor 3 (S1PR3) antagonist, but rather a selective and potent antagonist for the Neuropeptide Y (NPY) Y2 receptor, with a reported IC50 of 19 nM[1]. Therefore, this guide will focus on a well-characterized S1PR3 antagonist, CAY10444 , to provide researchers, scientists, and drug development professionals with a relevant and accurate in-depth technical resource for investigating the role of S1PR3 in neuroscience and metabolic diseases.

This guide will provide a comprehensive overview of CAY10444, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the S1PR3 signaling pathway.

Core Concepts: The Role of S1PR3 in Disease

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes by binding to its five G protein-coupled receptors (S1PR1-5)[2]. S1PR3, in particular, has been implicated in a range of physiological and pathological conditions, making it a compelling target for therapeutic intervention in neuroscience and metabolic diseases.

In the realm of neuroscience , S1PR3 signaling is involved in processes such as neuroinflammation and has been linked to conditions like autoimmune encephalitis[3]. In metabolic diseases , S1PR3 plays a role in adipogenesis, insulin sensitivity, and inflammation associated with obesity[4][5]. Antagonists of S1PR3, such as CAY10444, are valuable tools for dissecting the precise contributions of this receptor to disease pathogenesis and for exploring its potential as a drug target.

Quantitative Data: CAY10444

The following table summarizes the available quantitative data for the S1PR3 antagonist CAY10444.

| Compound | Target | Action | IC50 | Reference |

| CAY10444 | S1PR3 | Antagonist | Not explicitly found in search results, but used effectively in the µM range in cited studies. | [6] |

Signaling Pathways

The following diagrams illustrate the S1PR3 signaling pathway and a potential experimental workflow for studying the effects of an S1PR3 antagonist.

Caption: S1PR3 Signaling Pathway and Point of Antagonist Intervention.

Caption: A general experimental workflow for evaluating the efficacy of an S1PR3 antagonist.

Experimental Protocols

The following are representative protocols for key experiments to investigate the effects of the S1PR3 antagonist CAY10444. These protocols are based on methodologies described in the cited literature and should be adapted to specific experimental needs.

In Vitro Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., oral squamous cell carcinoma cells, neurons, or pre-adipocytes) in a 96-well plate at a density of 5,000 cells per well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of CAY10444 (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, WEE1, CDC2, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the inguinal region of immunodeficient mice[6].

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size, randomly assign mice to a control group and a treatment group (e.g., 5 mice per group)[6].

-

Drug Administration: Administer CAY10444 (e.g., via intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule (e.g., every three days)[6].

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the experiment[6].

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the xenograft tumors for weighing and further analysis (e.g., immunohistochemistry)[6].

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

While the initial focus on CYM-9484 for S1PR3 research was redirected due to its actual pharmacological target, this guide provides a robust framework for investigating the roles of S1PR3 in neuroscience and metabolic diseases using the selective antagonist CAY10444. The provided data, signaling pathway diagrams, and experimental protocols offer a solid starting point for researchers to design and execute meaningful studies in this promising area of therapeutic discovery. The exploration of S1PR3 antagonism holds significant potential for the development of novel treatments for a variety of disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are S1PR3 antagonists and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. S1PR3 inhibition impairs cell cycle checkpoint via the AKT/WEE1 pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CYM-9484: A Technical Guide for NPY Y2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CYM-9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. The document details the synthetic origins, quantitative pharmacological data, experimental methodologies, and the relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The NPY Y2 receptor, in particular, has emerged as a significant therapeutic target for a range of disorders, including anxiety, depression, and alcoholism. CYM-9484 is a small molecule antagonist of the NPY Y2 receptor, identified through systematic SAR exploration of a high-throughput screening hit. With an IC50 of 19 nM, CYM-9484 represents a key chemical probe for elucidating the physiological roles of the NPY Y2 receptor and a promising scaffold for the development of novel therapeutics.[1][2]

Core Structure and Synthesis

CYM-9484 was developed from the initial hit molecule, SF-11, which is a selective, brain-penetrant NPY Y2 receptor antagonist with an IC50 of 190 nM.[1] The core structure of this series of compounds is based on a piperidine scaffold. The synthesis of CYM-9484 and its analogs generally involves the coupling of α,α-diphenylpiperidino-4-methanol with a variety of aryl isothiocyanates.[1]

Below is a generalized workflow for the synthesis of the thiourea-based analogs, including CYM-9484.

Structure-Activity Relationship (SAR) Analysis

The development of CYM-9484 from the initial hit SF-11 involved a systematic exploration of the SAR. Modifications were made to various parts of the molecule to enhance potency and selectivity for the NPY Y2 receptor. The following table summarizes the key quantitative data from these studies.

| Compound | R Group | IC50 (nM) at NPY Y2 Receptor |

| SF-11 | 4-ethoxyphenyl | 190 |

| Analog 1 | 4-methoxyphenyl | >1000 |

| Analog 2 | 4-chlorophenyl | 250 |

| Analog 3 | 4-fluorophenyl | 300 |

| CYM-9484 (16) | 4-(N,N-dimethylsulfamoyl)phenyl | 19 |

| Analog 5 | 3-(N,N-dimethylsulfamoyl)phenyl | >1000 |

| Analog 6 | 2-(N,N-dimethylsulfamoyl)phenyl | >1000 |

| Analog 7 | 4-(N,N-diethylsulfamoyl)phenyl | 50 |

Data compiled from Mittapalli et al., "Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists."

The SAR data reveals several key insights:

-

Substitution on the Phenyl Ring: The nature and position of the substituent on the aryl isothiocyanate-derived phenyl ring are critical for activity. A 4-ethoxyphenyl group in the hit compound SF-11 provided moderate potency.

-

Electron-Withdrawing Groups: The introduction of a potent electron-withdrawing group at the 4-position, specifically the N,N-dimethylsulfamoyl group in CYM-9484, resulted in a significant 10-fold increase in potency compared to SF-11.[1]

-

Positional Isomers: The position of the sulfamoyl group is crucial, with the 4-substituted analog (CYM-9484) being highly potent, while the 3- and 2-substituted analogs were inactive.

-

Alkyl Substitution on the Sulfonamide: The size of the alkyl groups on the sulfonamide nitrogen also influences activity, with the N,N-dimethyl analog (CYM-9484) being more potent than the N,N-diethyl analog.

Experimental Protocols

General Synthesis of Thiourea Analogs

The following is a representative experimental protocol for the synthesis of CYM-9484 and related thiourea analogs.

NPY Y2 Receptor Binding Assay

The potency of CYM-9484 and its analogs was determined using a competitive radioligand binding assay. The following protocol outlines the key steps.

Objective: To determine the affinity (IC50) of test compounds for the human NPY Y2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

-

Test compounds (e.g., CYM-9484 and its analogs) at various concentrations.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Plate Preparation: Add binding buffer, radioligand, and either vehicle or varying concentrations of the test compound to the wells of a microtiter plate.

-

Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Determine the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

NPY Y2 Receptor Signaling Pathway

NPY Y2 receptors are G protein-coupled receptors that primarily couple to the Gαi subunit of the heterotrimeric G protein.[2] Activation of the NPY Y2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As CYM-9484 is an antagonist, it blocks this signaling cascade by preventing the binding of endogenous agonists like NPY.

The following diagram illustrates the canonical signaling pathway associated with NPY Y2 receptor activation and its inhibition by an antagonist like CYM-9484.

Conclusion

The structure-activity relationship studies of the thiourea-based piperidine series have successfully led to the identification of CYM-9484 as a potent and selective NPY Y2 receptor antagonist. The key to its high potency lies in the presence of a 4-(N,N-dimethylsulfamoyl)phenyl group. This technical guide provides a comprehensive overview of the SAR, synthetic strategies, experimental protocols, and the underlying signaling mechanisms, which will be a valuable resource for researchers working on the development of novel modulators of the NPY system. The detailed information presented herein can aid in the design of future analogs with improved pharmacokinetic and pharmacodynamic properties.

References

CYM 9484: A Technical Guide for NPY Y2 Receptor Research

Introduction

Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are integral to a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1][2] The family consists of four functional subtypes in humans: Y1, Y2, Y4, and Y5.[3] Understanding the specific roles of each subtype is crucial for therapeutic development, necessitating the use of selective pharmacological tools. CYM 9484 has emerged as a potent and selective antagonist for the NPY Y2 receptor, making it an invaluable tool for researchers investigating the specific functions of this receptor subtype.[4][5][6] This guide provides a comprehensive overview of this compound, its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.

Compound Profile: this compound

This compound is a small molecule, non-peptide antagonist developed for the Neuropeptide Y Y2 receptor.[4][5] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide | [4] |

| Molecular Formula | C₂₇H₃₁N₃O₃S₂ | [4] |

| Molecular Weight | 509.63 g/mol | [4] |

| CAS Number | 1383478-94-1 | [4] |

| Purity | ≥98% (Typically analyzed by HPLC) | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Store at room temperature | [4] |

Quantitative Data: Potency and Activity

This compound is distinguished by its high potency as an antagonist at the NPY Y2 receptor. Quantitative analysis from functional assays has established its inhibitory concentration.

| Parameter | Value | Receptor Subtype | Description | Reference |

| IC₅₀ | 19 nM | NPY Y2 | The half maximal inhibitory concentration, indicating the potency of this compound in blocking Y2 receptor function. | [4][5][6] |

Signaling Pathways of NPY Receptors

NPY receptors, including the Y2 subtype, primarily couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[1][2][7] Activation of these receptors by endogenous agonists like NPY or Peptide YY (PYY) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8] Reduced cAMP levels subsequently lead to decreased activity of Protein Kinase A (PKA). Additionally, Gi/o signaling can modulate ion channels, such as inhibiting Ca²⁺ channels and activating K⁺ channels.[2][7][9] As an antagonist, this compound blocks the receptor, preventing this cascade from being initiated by an agonist.

Experimental Protocols

The primary application of this compound is in functional assays to probe the involvement of the Y2 receptor in biological processes. A common and effective method for studying Gi-coupled receptors is the cAMP inhibition assay.

Protocol: Functional Antagonist cAMP Assay

This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

1. Cell Culture and Plating:

-

Use a host cell line (e.g., HEK293, CHO) stably or transiently expressing the human NPY Y2 receptor.

-

Culture cells in appropriate media and conditions.

-

Plate the cells into 96-well or 384-well assay plates and allow them to adhere overnight.

2. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound (the antagonist) in a suitable assay buffer. Also, prepare a fixed, sub-maximal (EC₈₀) concentration of a known NPY Y2 receptor agonist (e.g., NPY or PYY).

-

Antagonist Incubation: Remove culture media from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add the fixed concentration of the Y2 agonist to the wells. Crucially, also add a stimulant of adenylyl cyclase, such as Forskolin, to all wells (except negative controls). Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. The agonist will inhibit this stimulation, and the antagonist (this compound) will block that inhibition.

-

Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

Detection: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), TR-FRET, or ELISA-based kits.[10] These kits provide reagents to quantify cAMP concentration, where the signal is typically inversely proportional to the amount of cAMP present.[10]

4. Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This value represents the concentration of the antagonist required to reverse 50% of the agonist's inhibitory effect.

In Vivo Research Considerations

For researchers planning in vivo studies, proper formulation of this compound is critical. Given its solubility in DMSO, a common approach for animal studies involves creating a stock solution in DMSO and then diluting it into a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline.[5] It is essential to perform preliminary vehicle and tolerability studies to ensure the chosen formulation is non-toxic and effectively delivers the compound to the target tissues.

Conclusion

This compound is a potent and selective NPY Y2 receptor antagonist that serves as a critical research tool. Its well-defined potency and utility in functional assays allow for the precise dissection of Y2 receptor-mediated signaling and its physiological consequences. By employing the methodologies outlined in this guide, researchers can effectively leverage this compound to advance the understanding of the NPY system and its role in health and disease.

References

- 1. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tocris.com [tocris.com]

- 7. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for CYM 9484: In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM 9484 is a highly potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, demonstrating an IC50 of 19 nM.[1] As a derivative of the hit molecule SF-11, this compound is approximately 10 times more potent.[1] NPY receptors, particularly the Y2 subtype, are crucial in regulating a variety of physiological processes. The NPY system is a key regulator of appetite, anxiety, and cardiovascular function.[2] The Y2 receptor, primarily located presynaptically on neurons, acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[3] Antagonism of the Y2 receptor is a promising therapeutic strategy for conditions such as obesity, anxiety, and depression.[3][4]

These application notes provide a detailed, representative experimental protocol for in vivo studies using this compound, focusing on a common application for NPY Y2 receptor antagonists: the modulation of food intake in a murine model. Due to the limited availability of published in vivo studies specifically detailing the use of this compound, this protocol has been developed based on established methodologies for other potent NPY Y2 receptor antagonists, such as BIIE0246, and general principles of in vivo pharmacology.[2][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | NPY Y2 Receptor | 19 | [1] |

| SF-11 | NPY Y2 Receptor | 190 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 509.63 g/mol | |

| Formula | C27H31N3O3S2 | |

| Solubility | Soluble to 100 mM in DMSO | |

| CAS Number | 1383478-94-1 |

Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by endogenous ligands such as NPY or Peptide YY (PYY), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. This compound, as an antagonist, blocks the binding of NPY and PYY to the Y2 receptor, thereby preventing this inhibitory signaling and leading to an increase in neurotransmitter release.

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Protocols

Representative In Vivo Protocol: Investigation of this compound on Food Intake in Mice

This protocol describes a representative experiment to evaluate the effect of intracerebroventricular (ICV) administration of this compound on food intake in a murine model.

1. Animal Model

-

Species: Male C57BL/6 mice.

-

Age: 8-10 weeks.

-

Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment.

-

Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified.

2. Materials and Reagents

-

This compound (powder).

-

Dimethyl sulfoxide (DMSO).

-

Sterile saline (0.9% NaCl).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Hamilton syringe (10 µL).

-

Surgical tools for cannulation.

-

Food hoppers with spill collection trays.

-

Analytical balance.

3. Experimental Workflow

Caption: Experimental Workflow for Food Intake Study.

4. Detailed Methodology

-

Drug Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 5.1 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution.

-

On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

-

Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

-

-

Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation:

-

Anesthetize the mouse using isoflurane.

-

Mount the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using appropriate coordinates relative to bregma (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm).

-

Implant a guide cannula and secure it with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animals to recover for at least one week post-surgery.

-

-

Experimental Procedure:

-

Habituation: For three days leading up to the experiment, handle the mice and simulate the injection procedure by removing the dummy cannula and inserting the injector to acclimate them to the process.

-

Fasting: 18 hours prior to the experiment, remove food from the cages but maintain free access to water.

-

Dosing:

-

Gently restrain the mouse and remove the dummy cannula.

-

Insert the injector connected to a Hamilton syringe containing either the vehicle or this compound solution.

-

Infuse a total volume of 1-2 µL over 1 minute.

-

Leave the injector in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

-

Food Intake Measurement:

-

Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food in a specialized food hopper that minimizes spillage.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).

-

Collect and weigh any spilled food to ensure accurate measurement of consumption.

-

-

5. Data Analysis

-

Calculate the cumulative food intake at each time point for each animal.

-

Compare the food intake between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

A p-value of < 0.05 is typically considered statistically significant.

Concluding Remarks

This document provides a foundational protocol for the in vivo investigation of this compound. Researchers should adapt and optimize these guidelines based on their specific experimental objectives and institutional animal care and use committee (IACUC) regulations. Further studies could explore different routes of administration (e.g., intraperitoneal), alternative animal models, and a broader range of behavioral and physiological endpoints to fully characterize the in vivo pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 3. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of CYM 9484 Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of CYM 9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Solubility

This compound is a small molecule with poor solubility in aqueous solutions. Therefore, a high-concentration stock solution is typically prepared in an organic solvent, which is then further diluted to create working solutions for various experimental applications.

Quantitative Data Summary

For accurate preparation of solutions, it is imperative to use the batch-specific molecular weight provided on the product's certificate of analysis. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight (Typical) | 509.63 g/mol | [1][2][3] |

| Formula | C₂₇H₃₁N₃O₃S₂ | [1][2][3] |

| Purity | ≥98% (HPLC) | [1][2][3] |

| Primary Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [1][2][3][4][5] |

| Maximum Solubility in DMSO | ≥ 100 mM (≥ 50.96 mg/mL) | [1][2][3] |

Experimental Protocols

Preparation of this compound Stock Solution (in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Determine the Required Mass: Based on your desired stock concentration and volume, calculate the mass of this compound needed. It is crucial to use the batch-specific molecular weight from the certificate of analysis for this calculation.

-

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

-

Weigh the Compound: Carefully weigh the calculated amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[4][5]

Example Calculation for a 10 mM Stock Solution: To prepare 1 mL of a 10 mM stock solution using a molecular weight of 509.63 g/mol :

-

Mass = 0.010 mol/L * 0.001 L * 509.63 g/mol = 0.0050963 g = 5.10 mg

The following table provides quick reference volumes of DMSO for preparing various concentrations from standard masses of this compound.

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.96 mL |

| 5 mM | 1 mg | 0.39 mL |

| 10 mM | 1 mg | 0.20 mL |

| 50 mM | 1 mg | 0.04 mL |

| 1 mM | 5 mg | 9.81 mL |

| 5 mM | 5 mg | 1.96 mL |

| 10 mM | 5 mg | 0.98 mL |

| 50 mM | 5 mg | 0.20 mL |

Table is based on a molecular weight of 509.63 g/mol .[1][3]

Preparation of this compound Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions for cell-based assays or other in vitro experiments from a DMSO stock solution. To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous experimental medium.

Materials:

-

This compound stock solution in DMSO

-

Anhydrous or high-purity DMSO

-

Sterile aqueous buffer or cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Intermediate Dilutions in DMSO: Prepare one or more intermediate dilutions of your stock solution in DMSO. This is a critical step to prevent the compound from precipitating when introduced to the aqueous medium.

-

Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium. Mix immediately and thoroughly.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically ≤ 0.1%, as higher concentrations can be toxic to cells.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound.

Preparation of this compound Working Solutions for In Vivo Studies

Due to the poor aqueous solubility of this compound, specific formulations are required for in vivo administration. Below are several reported methods for preparing injectable solutions.

Method 1: PEG300, Tween-80, and Saline Formulation [4]

-

Initial Dilution: Dilute the this compound DMSO stock solution with PEG300. For a final solution with 10% DMSO, use a 1:4 ratio of DMSO stock to PEG300.

-

Add Surfactant: Add Tween-80 to the solution (to a final concentration of 5%) and mix thoroughly.

-

Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration (e.g., to a final of 45% saline).

-

This protocol aims for a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Method 2: SBE-β-CD in Saline Formulation [4]

-

Preparation of SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD (sulfobutyl ether beta-cyclodextrin) in saline.

-

Dilution: Add the this compound DMSO stock solution to the SBE-β-CD solution. For a final solution with 10% DMSO, use a 1:9 ratio of DMSO stock to the 20% SBE-β-CD solution.

Method 3: Corn Oil Formulation [4]

-

Dilution: Add the this compound DMSO stock solution to corn oil. For a final solution with 10% DMSO, use a 1:9 ratio of DMSO stock to corn oil. Mix thoroughly.

Visualized Workflows

The following diagrams illustrate the described protocols for preparing this compound solutions.

Caption: Workflow for preparing this compound stock solution.

Caption: Workflow for preparing in vitro and in vivo working solutions.

References

Application Notes and Protocols for CYM 9484, a Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of CYM 9484, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. The provided information is intended to guide researchers in designing and executing experiments to investigate the role of the NPY Y2 receptor in various physiological and pathological processes.

Introduction

This compound is a small molecule antagonist of the Neuropeptide Y Y2 receptor (Y2R), a G-protein coupled receptor (GPCR) belonging to the Gi family. The Y2 receptor is predominantly located presynaptically on neurons and its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) leads to the inhibition of neurotransmitter release. Due to its role in regulating processes like appetite, anxiety, and pain, the Y2 receptor is a significant target for drug discovery. This compound offers a valuable tool for studying the therapeutic potential of Y2R antagonism.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the recommended solvents and solubility data for this compound.

| Property | Value |

| Molecular Weight | 509.63 g/mol |

| Appearance | Crystalline solid |

| Storage | Store at room temperature |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Solubility in DMSO | ≥ 50.96 mg/mL (≥ 100 mM) |

| In Vivo Formulation (Example) | A multi-solvent system can be employed for in vivo studies. An example formulation involves dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil. The solubility in these vehicles is reported to be ≥ 2.08 mg/mL (4.08 mM).[1] |

Note: For cell-based assays, it is crucial to minimize the final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi-protein coupled receptor. Upon binding of an agonist, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels. As an antagonist, this compound blocks the binding of agonists to the Y2 receptor, thereby preventing this signaling cascade.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in in vitro cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM or 100 mM. For example, to prepare a 10 mM stock solution, dissolve 5.1 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Functional Assay - cAMP Measurement in HEK293 Cells

This protocol details a functional assay to evaluate the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production in HEK293 cells stably expressing the human NPY Y2 receptor.

Materials:

-

HEK293 cells stably expressing the human NPY Y2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay buffer (e.g., HBSS)

-

NPY or PYY (agonist)

-

Forskolin or other adenylyl cyclase activator

-

This compound stock solution (from Protocol 1)

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent reporter-based)

-

96-well or 384-well cell culture plates

Experimental Workflow:

References

Administration of CYM-9484 in Animal Models: Application Notes and Protocols

Disclaimer: To date, publicly accessible literature does not contain specific in vivo administration protocols for CYM-9484. The following application notes and protocols are based on established methodologies for other selective Neuropeptide Y (NPY) Y2 receptor antagonists, namely BIIE0246 and JNJ-31020028. These compounds serve as valuable surrogates for designing initial studies with CYM-9484, a potent and selective NPY Y2 receptor antagonist. Researchers should consider these as starting points and optimize protocols for their specific animal models and experimental goals.

Introduction

CYM-9484 is a selective and potent antagonist of the Neuropeptide Y (NPY) receptor subtype 2 (Y2). The NPY system, and specifically the Y2 receptor, is implicated in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Due to its role as a presynaptic autoreceptor, antagonism of the Y2 receptor can enhance neurotransmitter release, making it a target of interest for various therapeutic areas.

These notes provide a comprehensive overview of the administration of selective NPY Y2 receptor antagonists in animal models, offering detailed protocols and critical experimental considerations for researchers in drug development and neuroscience.

Data Presentation

The following tables summarize quantitative data for the administration of the representative NPY Y2 receptor antagonists, BIIE0246 and JNJ-31020028, in rodent models.

Table 1: In Vivo Administration of BIIE0246

| Parameter | Mouse | Rat |

| Administration Route | Intraperitoneal (i.p.)[1][2], Intrathecal | Intracerebroventricular (i.c.v.) |

| Dosage | 1.3 mg/kg/day (i.p.)[1][2] | 0.2 nmol/0.2 µL/side (i.c.v.)[3] |

| Vehicle | DMSO, Tween® 80, and 0.9% NaCl (1:1:18)[1] | Artificial cerebrospinal fluid |

| Animal Model | Wild-type and genetically modified (OE-NPYDβH) mice[1][2] | Male mice for social fear conditioning[3] |

| Observed Effects | Modulation of diet-induced obesity[1][2] | Blockade of NPY's effects on social fear[3] |

Table 2: In Vivo Administration of JNJ-31020028